molecular formula C7H10F5NO3 B2540304 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid CAS No. 1955541-21-5

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid

Cat. No.: B2540304
CAS No.: 1955541-21-5
M. Wt: 251.153
InChI Key: PIYYOZZFJHSBQB-UHFFFAOYSA-N
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Description

Structural Features of Cyclobutane-Based Amine Derivatives

Cyclobutane derivatives are characterized by a four-membered carbocyclic ring system that adopts a puckered conformation to alleviate torsional strain. The bond angles in cyclobutane (approximately 88°) deviate significantly from the ideal tetrahedral geometry of sp³-hybridized carbons, resulting in angle strain and torsional strain . These strains impart unique reactivity profiles to cyclobutane-containing molecules. For example, the cyclobutane ring in 3-(difluoromethoxy)cyclobutan-1-amine introduces conformational rigidity , which can restrict rotational freedom and stabilize specific molecular conformations. This property is particularly valuable in drug design, where rigid scaffolds often enhance target binding selectivity .

The cyclobutane ring’s puckered geometry also influences the spatial arrangement of substituents. In the case of 3-(difluoromethoxy)cyclobutan-1-amine, the amine group at position 1 and the difluoromethoxy group at position 3 adopt distinct spatial orientations. X-ray crystallographic studies of related cyclobutane derivatives reveal that substituents on the ring preferentially occupy equatorial positions to minimize steric clashes, a phenomenon observed in 2-substituted cyclobutane-α-amino acids . This stereoelectronic preference may dictate the compound’s interactions with biological targets or synthetic reagents.

Furthermore, the cyclobutane ring’s long C–C bond lengths (average 1.554 Å) contrast with those in less-strained cycloalkanes like cyclohexane (1.528 Å) . This elongation arises from a balance between torsional strain reduction (via puckering) and increased bond angle strain, which affects the compound’s stability and reactivity. For instance, strained cyclobutane rings are more susceptible to ring-opening reactions under acidic or thermal conditions, a consideration in synthetic applications .

Role of Difluoromethoxy Substituents in Bioactive Molecules

The difluoromethoxy (-OCF₂H) group is a fluorine-containing substituent known to enhance the metabolic stability and lipophilicity of bioactive molecules. Its electron-withdrawing nature modifies the electronic environment of adjacent functional groups, influencing hydrogen-bonding interactions and pKa values . In 3-(difluoromethoxy)cyclobutan-1-amine, the difluoromethoxy group likely stabilizes the amine’s protonated form, altering its solubility and bioavailability.

Recent advances in radical difluoromethoxylation methodologies highlight the growing importance of this substituent in medicinal chemistry. Photoredox-catalyzed reactions using reagents like 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d]triazol-3-ium trifluoromethanesulfonate enable late-stage introduction of -OCF₂H groups into aromatic systems . Such methods could theoretically facilitate the synthesis of analogs of 3-(difluoromethoxy)cyclobutan-1-amine for structure-activity relationship studies.

The difluoromethoxy group’s resistance to oxidative metabolism stems from the strength of the C–F bond (≈485 kJ/mol), which reduces susceptibility to cytochrome P450-mediated degradation. This property is exemplified in pharmaceuticals like Riluzole® (an anticonvulsant) and Pantoprazole® (a proton pump inhibitor), where -OCF₂H groups prolong therapeutic half-lives . In the context of 3-(difluoromethoxy)cyclobutan-1-amine, this substituent may similarly confer metabolic advantages, though empirical studies are needed to confirm this hypothesis.

Significance of Trifluoroacetic Acid in Salt Formation and Stabilization

Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.23) commonly used to protonate basic nitrogen atoms, forming stable salts with improved crystallinity and handling properties. In 3-(difluoromethoxy)cyclobutan-1-amine, TFA acts as a counterion, neutralizing the primary amine’s positive charge and enhancing the compound’s solubility in polar organic solvents .

The TFA salt form is frequently encountered in peptide synthesis, where TFA-containing cleavage cocktails are used to liberate peptides from solid-phase resins. However, residual TFA can interfere with analytical techniques like infrared spectroscopy and may necessitate ion-exchange protocols to replace TFA with pharmaceutically acceptable counterions (e.g., acetate or hydrochloride) . For 3-(difluoromethoxy)cyclobutan-1-amine, the choice of TFA as a counterion likely stems from its utility in purification workflows, as evidenced by the compound’s availability as a TFA salt from commercial suppliers .

TFA’s low nucleophilicity and high volatility further simplify salt isolation during synthesis. Unlike hydrochloride salts, which may require aqueous workup, TFA salts can often be purified via lyophilization or recrystallization from non-aqueous solvents . However, regulatory concerns about TFA’s potential immunogenicity have prompted efforts to develop alternative salt forms for clinical-stage molecules . These considerations underscore the dual role of TFA in facilitating synthetic workflows while introducing downstream formulation challenges.

Properties

IUPAC Name

3-(difluoromethoxy)cyclobutan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)9-4-1-3(8)2-4;3-2(4,5)1(6)7/h3-5H,1-2,8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYYOZZFJHSBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-21-5
Record name 3-(difluoromethoxy)cyclobutan-1-amine; trifluoroacetic acid
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Preparation Methods

The synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclobutanone with difluoromethoxyamine under specific conditions to form the intermediate 3-(Difluoromethoxy)cyclobutan-1-amine. This intermediate is then reacted with trifluoroacetic acid to yield the final product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a building block for synthesizing more complex fluorinated pharmaceuticals. The fluorinated components may enhance the efficacy and stability of drug candidates. It can also serve as an intermediate in drug discovery processes.

Organic Synthesis

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid is utilized in organic synthesis for creating various derivatives. Its unique structure allows for diverse chemical modifications, enabling researchers to explore new synthetic pathways and develop novel compounds.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(Difluoromethoxy)-2-methylcyclobutaneMethyl substitution on cyclobutaneDifferent steric effects
Trifluoromethyl cyclobutaneTrifluoromethyl instead of difluoromethoxyEnhanced lipophilicity
3-(Trifluoromethoxy)cyclobutan-1-amineSimilar amine structureAltered biological activity
2-(Difluoromethoxy)benzylamineAromatic substitutionDifferent reactivity profiles

This table highlights the unique aspects of this compound compared to structurally similar compounds.

Biological Studies

In biological research, this compound is used to study various pathways involving amine groups. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it a useful tool for investigating molecular mechanisms and biological processes.

Case Studies

  • Theranostic Agent for Chemical Ablation : Trifluoroacetic acid has been evaluated as a theranostic agent for chemical ablation in solid tissues. A study demonstrated its efficacy in tissue destruction while allowing for imaging through Fluorine-19 magnetic resonance imaging (19F-MRI). The results indicated that TFA could effectively coagulate tissue at varying concentrations while providing real-time imaging capabilities .
  • Chemical Burns from Trifluoroacetic Acid : Another study reported on the tissue injury caused by trifluoroacetic acid, highlighting its potential risks in laboratory settings. The findings emphasized the need for careful handling due to its ability to cause extensive tissue damage .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoromethoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs include:

Compound Name CAS Number Molecular Weight Similarity Score Key Features
3,3-Difluorocyclobutanamine hydrochloride 637031-93-7 136.56 0.68 Cyclobutane core with geminal difluorination
(R)-1,1,1-Trifluoropropan-2-amine HCl 177469-12-4 153.56 0.83 Chiral trifluoromethyl group
(S)-1,1,1-Trifluoropropan-2-amine HCl 125353-44-8 153.56 0.83 Enantiomeric trifluoromethyl derivative
3-Fluoro-3-methylbutan-1-amine acetic acid salt N/A 106.1 (base) N/A Fluorinated branched chain with acetate counterion

Notes:

  • The high similarity scores (0.83) of trifluoropropanamine derivatives highlight the critical role of trifluoromethyl groups in mimicking electronic profiles of the target compound .
  • The cyclobutane-based analog (CAS 637031-93-7) shows lower similarity (0.68), likely due to the absence of the difluoromethoxy substituent .

Physicochemical Properties

  • Polarity and Solubility : The trifluoroacetate counterion in the target compound increases polarity compared to hydrochloride salts of analogs like 3,3-difluorocyclobutanamine, enhancing aqueous solubility .
  • Thermal Stability : Fluorinated cyclobutanes exhibit higher thermal stability than linear analogs (e.g., 3-fluoro-3-methylbutan-1-amine), attributed to ring strain mitigation via fluorine’s electron-withdrawing effects .

Biological Activity

3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with difluoromethoxy and an amine group, along with trifluoroacetic acid as a co-molecule. The presence of fluorine atoms enhances lipophilicity and may influence biological interactions.

The biological activity of 3-(Difluoromethoxy)cyclobutan-1-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoroacetic acid component may play a role in stabilizing the compound in biological systems and enhancing its solubility.

Key Interactions:

  • Enzyme Inhibition : The compound has been noted to inhibit key enzymes involved in metabolic pathways, potentially impacting lipid metabolism and energy regulation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Enzyme InhibitionInhibits acetyl-CoA carboxylase (ACC), impacting fatty acid synthesis.
Antimicrobial ActivityExhibits activity against Mycobacterium tuberculosis, with potential for further development.
CytotoxicityShows selective cytotoxic effects on various human cancer cell lines.
Anti-inflammatory EffectsPotentially reduces inflammation through modulation of cytokine release.

1. Antimycobacterial Activity

A study demonstrated that derivatives of similar compounds showed promising antimycobacterial activity against virulent strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) was significantly low, indicating strong efficacy against the pathogen. The mechanism was attributed to inhibition of essential metabolic pathways unique to the bacteria, which are not present in human cells .

2. Enzyme Inhibition Studies

Research indicated that 3-(Difluoromethoxy)cyclobutan-1-amine acts as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells, making it a candidate for obesity treatment .

Q & A

Q. What are the environmental implications of TFA release from 3-(difluoromethoxy)cyclobutan-1-amine degradation?

  • Methodology : Model TFA persistence using OECD 307 guidelines for soil biodegradation. TFA exhibits high mobility in aquatic systems (log Kow_{ow} = -0.2) and resists microbial degradation, posing long-term ecological risks .
  • Mitigation : Develop green chemistry alternatives, such as recyclable ionic liquids, to replace TFA in synthetic protocols.

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